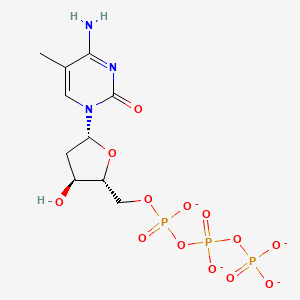
5-methyl-dCTP(4-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-dCTP(4-) is the 2'-deoxyribonucleoside triphosphate oxoanion that is 5-methyl-dCTP protonated to pH 7.3. It is a conjugate base of a 5-methyl-dCTP.
科学的研究の応用
DNA Synthesis and Polymerase Chain Reaction (PCR)
5-Methyl-dCTP in PCR : The incorporation of 5-methyl-dCTP into PCR reactions has been shown to affect amplification efficiency. Some templates may not be efficiently amplified when dCTP is replaced by 5-methyl-dCTP using standard polymerase cycling parameters. However, increasing the denaturation temperature or adding dITP can overcome these challenges, allowing for successful amplification of methylated DNA templates. This property is crucial for studying methylation patterns in genomic DNA .
Substrate for Restriction Endonucleases : Methylated DNA substrates containing 5-methyl-dCTP are valuable for defining the specificity of methyl-dependent restriction endonucleases. These enzymes can distinguish between methylated and unmethylated cytosines, making them essential tools for epigenetic studies .
Methylation Studies
Epigenetic Regulation : 5-Methyl-dCTP is integral to understanding DNA methylation, a key epigenetic modification that regulates gene expression. Methylation of cytosine residues in DNA can influence various biological processes, including development and cellular differentiation .
Techniques for Detection : Advanced techniques such as bisulfite sequencing and liquid chromatography-mass spectrometry (LC-MS) have been developed to accurately measure 5-methylcytosine levels in DNA samples. These methods utilize 5-methyl-dCTP to protect cytosines from bisulfite conversion, thereby preserving the integrity of methylation data .
Cancer Research
Role in Breast Cancer : Research has highlighted the involvement of human dCTP pyrophosphatase 1 (DCTPP1) in modulating the metabolism of 5-methyl-dCTP in breast cancer cells. DCTPP1 overexpression has been linked to increased global DNA hypomethylation and enhanced cancer cell proliferation and stemness maintenance. This suggests that targeting DCTPP1 could be a potential therapeutic strategy in breast cancer treatment .
Pathological Insights : Studies indicate that alterations in dCTP metabolism, particularly involving 5-methyl-dCTP, contribute to tumorigenesis and cancer progression. Understanding these metabolic pathways provides insights into the epigenetic landscape of tumors and their response to therapies .
Case Studies and Experimental Findings
化学反応の分析
Enzymatic Incorporation into DNA
5-Methyl-dCTP(4⁻) serves as a substrate for DNA polymerases during PCR amplification and primer extension reactions :
-
Polymerase Compatibility : Vent (exo⁻) and KOD XL polymerases efficiently incorporate 5-methyl-dCTP(4⁻) into DNA strands, whereas Taq polymerase exhibits reduced efficiency due to steric hindrance from the methyl group .
-
Reaction Optimization :
-
Elevated denaturation temperatures (100°C) or addition of dITP destabilizes methylated DNA secondary structures, improving amplification yields .
-
Simultaneous incorporation with other modified nucleotides (e.g., 5-propynyl-dUTP) is feasible, enabling synthesis of hypermodified DNA for aptamer development .
-
Hydrolysis by DCTP Pyrophosphatase 1 (DCTPP1)
DCTPP1, a MazG-like pyrophosphatase, selectively hydrolyzes 5-methyl-dCTP(4⁻) to regulate intracellular nucleotide pools:
| Parameter | Value (5-Methyl-dCTP) | Value (dCTP) | Source |
|---|---|---|---|
| kₐₜ (s⁻¹) | 12.4 ± 1.2 | 8.7 ± 0.9 | |
| Kₘ (μM) | 35.6 ± 4.1 | 58.3 ± 5.8 | |
| kₐₜ/Kₘ (μM⁻¹s⁻¹) | 0.35 | 0.15 |
-
Biological Impact :
Methylation-Dependent Restriction Enzyme Sensitivity
DNA synthesized with 5-methyl-dCTP(4⁻) exhibits altered susceptibility to restriction endonucleases:
| Enzyme | Sensitivity to 5mC | Example Application |
|---|---|---|
| McrBC | Cleaves 5mC-containing DNA | Validates methylation in mtDNA |
| HpaII | Inhibited by 5mC | Methylation mapping |
| MspI | Insensitive to 5mC | Control digestion |
-
Experimental Use : Methylated DNA synthesized via PCR with 5-methyl-dCTP(4⁻) serves as a substrate for testing methyl-sensitive enzymes .
Metabolic Integration and Epigenetic Effects
5-Methyl-dCTP(4⁻) can be electroporated into living cells, where it incorporates into genomic DNA and alters methylation patterns:
-
Mechanism : Endogenous DNA methyltransferases recognize the methylated cytosine, perpetuating methylation marks during replication .
-
Outcome : Heritable changes in gene expression linked to methylation-dependent pathways, such as tumor suppressor silencing .
Enzymatic Recognition by McrBC
The McrBC endonuclease specifically cleaves DNA containing 5-methylcytosine:
-
Substrate Specificity : McrBC requires two 5mC residues in a 20–30 bp spacing for cleavage .
-
Validation Assay : PCR-generated DNA with 5-methyl-dCTP(4⁻) is fully digested by McrBC in GTP-dependent reactions, confirming methylation .
Stability and Storage
特性
分子式 |
C10H14N3O13P3-4 |
|---|---|
分子量 |
477.15 g/mol |
IUPAC名 |
[[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H18N3O13P3/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/p-4/t6-,7+,8+/m0/s1 |
InChIキー |
NGYHUCPPLJOZIX-XLPZGREQSA-J |
異性体SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
正規SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















